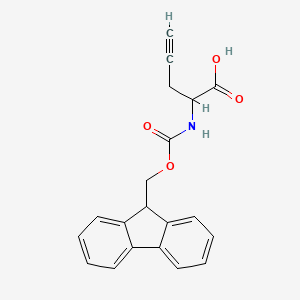

2-(Fmoc-amino)-4-pentynoic acid

描述

Significance of Non-Canonical Amino Acids in Expanding the Genetic Code and Protein Functionality

The genetic code in virtually all organisms encodes the same 20 canonical amino acids, which form the basis of protein structure and function. google.com However, the chemical diversity of these building blocks is limited. The introduction of non-canonical amino acids (ncAAs) into proteins represents a powerful strategy to overcome this limitation. nih.gov By expanding the genetic lexicon, scientists can install novel chemical groups, such as fluorophores, metal ion chelators, photocaged moieties, and bioorthogonal handles, into proteins at specific sites. nih.gov This unprecedented control over protein composition allows for the systematic modification of protein properties, including stability, catalytic activity, and molecular interactions. google.comresearchgate.net

The ability to genetically encode more than the standard 20 amino acids—a field known as genetic code expansion (GCE)—has grown to include over 250 ncAAs. nih.gov This technology not only facilitates detailed biochemical and biophysical studies of protein structure-activity relationships with atomic precision but also enables the generation of protein-based polymers and therapeutics with enhanced functions. nih.govresearchgate.net Functional amino acids, both essential and non-essential, are now recognized as key regulators of metabolic pathways that are crucial for health, growth, and development. nih.govresearchgate.netsciencedaily.com

Overview of Strategies for Unnatural Amino Acid Incorporation into Peptides and Proteins

The incorporation of UAAs into polypeptides can be achieved through several powerful methods, which can be broadly categorized into chemical synthesis, biosynthetic, and semi-synthetic approaches.

Chemical synthesis provides a direct and versatile route for incorporating a wide variety of unnatural amino acids at any desired position within a peptide chain. magtech.com.cn The two primary methods are solution-phase peptide synthesis (SPS) and solid-phase peptide synthesis (SPPS). researchgate.netnih.gov

Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS revolutionized peptide synthesis by anchoring the growing peptide chain to a solid resin support. researchgate.net This approach simplifies the purification process, as excess reagents and byproducts can be washed away after each coupling step. researchgate.net The use of protecting groups, such as the 9-fluorenylmethyloxycarbonyl (Fmoc) group, is central to this strategy. The Fmoc group protects the amino group of the incoming amino acid and is removed under mild basic conditions, a process that is compatible with many sensitive functional groups found in UAAs. magtech.com.cn SPPS is the most common method for producing synthetic peptides containing UAAs like 2-(Fmoc-amino)-4-pentynoic acid.

Solution-Phase Peptide Synthesis (SPS): In SPS, coupling reactions are carried out in a homogenous solution. researchgate.netnih.gov While it can be more challenging due to difficulties in purifying intermediates, it remains a valuable technique, particularly for large-scale synthesis and for certain peptide sequences. researchgate.net

Recent innovations, such as native chemical ligation (NCL) and microwave-assisted SPPS, have further expanded the capabilities of chemical synthesis, allowing for the construction of larger and more complex proteins. nih.govbioengineer.org

Biosynthetic methods leverage the cell's own translational machinery to incorporate UAAs into proteins in vivo or in vitro. nih.gov

Orthogonal Translation Systems: The most widely used biosynthetic approach involves the use of an "orthogonal" aminoacyl-tRNA synthetase (aaRS) and transfer RNA (tRNA) pair. nih.govnih.gov This pair is engineered to be mutually compatible but not cross-reactive with the host cell's endogenous synthetases and tRNAs. mdpi.com The orthogonal aaRS is evolved to specifically recognize and charge the UAA onto the orthogonal tRNA. This tRNA, in turn, recognizes a reassigned codon, most commonly the amber stop codon (UAG), allowing the UAA to be inserted into the growing polypeptide chain at a specific site. nih.govnih.gov

Cell-Free Protein Synthesis (CFPS): CFPS systems provide a powerful in vitro platform for producing proteins containing UAAs. nih.govfrontiersin.org These systems are not constrained by the cell wall, eliminating issues of UAA transport and cytotoxicity. nih.gov This makes them particularly useful for expressing complex or toxic proteins. nih.govfrontiersin.org

Semi-Synthesis: Semi-synthetic methods combine chemical synthesis with recombinant protein expression. springernature.com A common technique is Expressed Protein Ligation (EPL), where a recombinantly expressed protein fragment is ligated to a chemically synthesized peptide containing the UAA. core.ac.uknih.gov This approach is particularly useful for modifying proteins that are too large for total chemical synthesis. core.ac.uk

Historical Context and Evolution of Functionalized Amino Acids in Research

The journey of amino acid research began with their discovery from natural sources. The term "amino acid" first appeared in English in 1898, and in 1902, Emil Fischer and Franz Hofmeister proposed that proteins are linear polymers of amino acids linked by "peptide" bonds. wikipedia.org For decades, research focused on the 20 proteinogenic amino acids.

The concept of deliberately functionalizing proteins began with the chemical derivatization of reactive side chains on naturally occurring amino acids like lysine (B10760008) and cysteine. google.comrsc.org However, these methods often lacked site-specificity. A major breakthrough came with the development of methods to site-specifically incorporate novel amino acids into proteins using chemically acylated suppressor tRNAs in in vitro translation systems. google.comnih.gov This pioneering work laid the foundation for the development of in vivo incorporation methods using orthogonal tRNA-synthetase pairs, which has dramatically expanded the scope and accessibility of protein engineering with UAAs. nih.govresearchgate.net The evolution from simple chemical modifications to the rational redesign of the genetic code itself marks a significant transformation in our ability to probe and engineer biological systems. researchgate.netacs.org

Chemical Compound Data

The following table summarizes the key properties of the focus compound of this article.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 191215-87-9 |

| Molecular Formula | C₂₀H₁₇NO₄ |

| Molecular Weight | 335.35 g/mol |

| Synonyms | Fmoc-L-propargylglycine, Fmoc-Pra-OH |

| Key Features | Contains a terminal alkyne group for click chemistry and an Fmoc protecting group for use in solid-phase peptide synthesis. |

Structure

3D Structure

属性

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)pent-4-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO4/c1-2-7-18(19(22)23)21-20(24)25-12-17-15-10-5-3-8-13(15)14-9-4-6-11-16(14)17/h1,3-6,8-11,17-18H,7,12H2,(H,21,24)(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJGMNCKHNMRKFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191215-87-9 | |

| Record name | 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-ynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization of 2 Fmoc Amino 4 Pentynoic Acid

Methodologies for Fmoc-Protection of Amino Acids

The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS) due to its stability under acidic conditions and its facile removal with a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgacs.org This orthogonality allows for the selective deprotection of the N-terminus while side-chain protecting groups, often acid-labile, remain intact. iris-biotech.debiosynth.com

Fmoc-Cl and Fmoc-OSu Reagents in Fmoc Derivatization

The introduction of the Fmoc group to the alpha-amino group of an amino acid is commonly achieved using either 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Fmoc-Cl: This acid chloride is a reactive agent for Fmoc protection. The reaction is typically performed under Schotten-Baumann conditions, which involve an aqueous basic solution (e.g., sodium bicarbonate or sodium carbonate) and an organic solvent. total-synthesis.com While effective, Fmoc-Cl is sensitive to moisture and can be prone to side reactions. total-synthesis.com

Fmoc-OSu: This reagent is an active ester that has become more widely used due to its greater stability and the cleaner nature of the reaction. total-synthesis.com It generally leads to fewer side products, such as the formation of dipeptides, which can occur when using Fmoc-Cl. omizzur.com The reaction with Fmoc-OSu is also carried out in a basic aqueous-organic mixture, and the conditions are generally easier to control compared to those with Fmoc-Cl.

A general procedure for Fmoc protection involves dissolving the amino acid in a solution of water and a weak base like sodium bicarbonate. The solution is cooled, and then Fmoc-OSu or Fmoc-Cl is added slowly. The mixture is typically stirred at a low temperature and then allowed to warm to room temperature overnight. Workup involves an acid-base extraction to isolate the desired N-Fmoc-protected amino acid.

| Reagent | Advantages | Disadvantages | Common Conditions |

| Fmoc-Cl | Highly reactive | Sensitive to moisture, potential for side reactions (e.g., dipeptide formation) | Schotten-Baumann conditions (e.g., NaHCO₃/dioxane/H₂O) total-synthesis.com |

| Fmoc-OSu | More stable, fewer side reactions, easier to control total-synthesis.com | Generally preferred for cleaner reactions omizzur.com | Aqueous sodium bicarbonate or carbonate solution |

Stereoselective Synthesis of Enantiopure 2-(Fmoc-amino)-4-pentynoic acid

The synthesis of enantiomerically pure this compound is crucial for its application in the synthesis of well-defined peptides and other chiral molecules. One established strategy for achieving high enantiopurity involves the use of chiral auxiliaries. For instance, chiral Ni(II) complexes derived from N-(benzylprolyl)aminobenzophenone (BPB) and an amino acid have been successfully employed as templates for the asymmetric synthesis of various non-proteinogenic α-amino acids. researchgate.net This metal-templated approach provides a high degree of asymmetric induction and the Ni(II) ion serves to protect the N- and O-termini of the amino acid while increasing the acidity of the α-protons. researchgate.net This facilitates stereocontrolled alkylation at the α-carbon.

Introduction of Alkyne Functionality into Amino Acid Scaffolds

The terminal alkyne group is a versatile functional handle for a variety of chemical transformations, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry". iris-biotech.dechemistryviews.org The introduction of this functionality into amino acid scaffolds allows for the site-specific modification of peptides and proteins. nih.gov

There are several synthetic strategies to introduce an alkyne group into an amino acid framework:

Alkylation of a Glycine (B1666218) Enolate Equivalent: A common approach involves the alkylation of a chiral glycine enolate equivalent with an electrophile containing an alkyne moiety, such as propargyl bromide. The stereoselectivity of this reaction is controlled by the chiral auxiliary.

Modification of Existing Amino Acids: Another strategy is the chemical modification of the side chain of a pre-existing amino acid. For example, serine can be converted into a derivative with a leaving group at the β-position, which can then be displaced by an alkyne-containing nucleophile.

Biosynthetic Pathways: Researchers have also identified and characterized biosynthetic pathways in microorganisms, such as the bacterium Streptomyces cattleya, that produce alkyne-containing amino acids like L-propargylglycine. chemistryviews.org These pathways often start from common amino acids like L-lysine. chemistryviews.org

The presence of the alkyne group in this compound makes it a valuable tool for activity-based protein profiling and for the development of peptide-based therapeutics and diagnostics. nih.govresearchgate.net

Orthogonal Protecting Group Strategies in Conjunction with Fmoc

In the synthesis of complex peptides, especially those with modified or sensitive side chains, an orthogonal protecting group strategy is essential. iris-biotech.de Orthogonality means that different protecting groups can be removed under distinct chemical conditions without affecting the others. acs.orgiris-biotech.de

The Fmoc group, being base-labile, is most frequently paired with acid-labile side-chain protecting groups. iris-biotech.de This Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal combination in SPPS. iris-biotech.de The Fmoc group on the α-amino terminus is removed with piperidine, while the tert-butyl-based protecting groups on the side chains of amino acids like aspartic acid, glutamic acid, serine, and threonine are cleaved at the end of the synthesis with a strong acid, typically trifluoroacetic acid (TFA). iris-biotech.de

However, for particularly sensitive peptides, alternative or additional orthogonal protecting groups may be required. acs.org For instance, some protecting groups are labile to hydrogenolysis, photolysis, or specific enzymatic cleavage, offering further layers of orthogonality. total-synthesis.comnih.gov

The compatibility of the Fmoc group with various side-chain protecting groups is a key advantage. For example, in the synthesis of peptides containing tryptophan, a Boc (tert-butoxycarbonyl) group can be used to protect the indole (B1671886) nitrogen to prevent side reactions. acs.org For cysteine, an StBu (S-tert-butylthio) group can be employed to protect the thiol. acs.org These protecting groups are generally stable to the piperidine treatment used for Fmoc removal but are cleaved under the final acidic conditions.

Here is a table summarizing common orthogonal protecting groups used with Fmoc:

| Amino Acid Side Chain | Protecting Group | Cleavage Condition | Orthogonal to Fmoc? |

| Aspartic Acid, Glutamic Acid | tBu (tert-butyl) | Strong acid (e.g., TFA) iris-biotech.de | Yes |

| Serine, Threonine, Tyrosine | tBu (tert-butyl) | Strong acid (e.g., TFA) iris-biotech.de | Yes |

| Lysine (B10760008), Ornithine | Boc (tert-butoxycarbonyl) | Strong acid (e.g., TFA) acs.org | Yes |

| Tryptophan | Boc (tert-butoxycarbonyl) | Strong acid (e.g., TFA) acs.org | Yes |

| Cysteine | Trt (Trityl), Acm (Acetamidomethyl), StBu (S-tert-butylthio) acs.org | Acid, specific reagents acs.org | Yes |

| Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) nih.gov | Strong acid (e.g., TFA) nih.gov | Yes |

Applications in Solid Phase Peptide Synthesis Spps

Incorporation of 2-(Fmoc-amino)-4-pentynoic acid into Peptides

The incorporation of this compound into a peptide chain follows the standard procedures of SPPS. After the deprotection of the N-terminal Fmoc group of the resin-bound peptide, the carboxyl group of the incoming Fmoc-Pra-OH is activated to facilitate the formation of a new peptide bond. altabioscience.com

To form the amide bond, the carboxylic acid of the incoming Fmoc-amino acid is converted into a more reactive species using a coupling reagent. sigmaaldrich.com Over the years, a variety of efficient in-situ activating reagents have been developed to promote rapid and complete coupling reactions, minimizing side reactions such as racemization. chempep.com The choice of reagent can be critical, especially for sterically hindered or difficult couplings. sigmaaldrich.com

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. chempep.comsigmaaldrich.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-analogue (HOAt) are often used with carbodiimides to suppress racemization and improve reaction rates. chempep.com

| Reagent Class | Example Reagents | Activating Species Generated | Key Features | Citations |

| Carbodiimides | DCC, DIC | O-acylisourea (intermediate) | Often used with additives like HOBt to prevent side reactions. | chempep.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | OBt or OAt esters | Highly efficient, especially for hindered couplings; does not cause guanidinylation. | chempep.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | OBt or OAt esters | Very popular in SPPS; fast reactions and generally free of side reactions. HATU is particularly efficient. | chempep.comsigmaaldrich.com |

| Oxyma-based | COMU, PyOxim | Oxyma esters | Newer class of reagents reported to be highly efficient and reduce racemization. | nih.govsigmaaldrich.com |

The fundamental principle of SPPS is the sequential, one-by-one addition of amino acids, which ensures that each building block, including this compound, is incorporated at a specific, predetermined position in the peptide sequence. altabioscience.com This precise control is dictated by the order in which the protected amino acids are introduced into the reaction vessel.

The true power of incorporating an unnatural amino acid like this compound lies in the unique chemical handle provided by its terminal alkyne side chain. This alkyne group is bioorthogonal, meaning it is inert to most biological functional groups, and it does not interfere with the standard steps of peptide synthesis. acs.orgnih.gov After the full peptide has been assembled and cleaved from the resin, the alkyne functionality becomes available for highly specific post-synthetic modifications. bachem.com

The most prominent application is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction. medchemexpress.compeptide.com This reaction allows for the covalent attachment of a vast array of molecules containing an azide (B81097) group, such as fluorescent dyes, radiolabels, polyethylene (B3416737) glycol (PEG) chains, or other biomolecules, to the specific site where the alkyne-containing amino acid was incorporated. peptide.comacs.orgresearchgate.net This strategy enables the creation of precisely engineered peptides with tailored functions. nih.govcpcscientific.com

Challenges and Optimization in Peptide Synthesis with Alkyne-Containing Unnatural Amino Acids

While the incorporation of alkyne-containing amino acids is a powerful tool, it is not without its challenges. During chain elongation in SPPS, peptide aggregation can interfere with both coupling and deprotection steps, a problem that can be exacerbated in long or hydrophobic sequences. chempep.comnih.gov Although the alkyne group itself is generally stable throughout the synthesis, care must be taken to ensure its integrity. acs.org

The synthesis of certain α,α-disubstituted amino acids, a related class of unnatural amino acids, can be challenging due to steric hindrance, which can lead to slower, incomplete coupling reactions. nih.gov While this compound is not α,α-disubstituted, the presence of any non-native side chain requires careful optimization of coupling times and reagents to ensure high yields. sigmaaldrich.com

Optimization strategies include the use of more potent coupling reagents like HATU for difficult couplings, performing double couplings, or using microwave-assisted synthesis to enhance reaction kinetics. nih.govsigmaaldrich.com Additionally, the choice of solvents and additives can be crucial in disrupting peptide aggregation and ensuring that all reactive sites are accessible. researchgate.net The primary challenge is often not the alkyne itself, but the general difficulties associated with SPPS, which must be managed to successfully synthesize the desired modified peptide. altabioscience.com

Integration of 2 Fmoc Amino 4 Pentynoic Acid in Click Chemistry

Fundamentals of Click Chemistry in Bioconjugation

Click chemistry refers to a class of reactions that are rapid, high-yielding, and highly specific, generating minimal and inoffensive byproducts. lumiprobe.comnih.gov These reactions are often bioorthogonal, meaning they can proceed within complex biological environments without interfering with native biochemical processes. nih.gov This makes them exceptionally powerful tools for bioconjugation—the process of covalently linking molecules, such as fluorescent dyes or drugs, to biomolecules like proteins, peptides, or nucleic acids. lumiprobe.comsigmaaldrich.com Two primary examples of click chemistry dominate the field: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the quintessential click reaction, involving a 1,3-dipolar cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species. nih.govnih.gov This reaction is highly efficient and regioselective, exclusively producing a stable 1,4-disubstituted 1,2,3-triazole linkage. bachem.com The mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper-containing ring that rearranges to the final triazole product. beilstein-journals.org

For bioconjugation applications, the reaction is typically performed in aqueous solutions. researchgate.net A significant challenge is maintaining copper in its active Cu(I) oxidation state, as it is prone to oxidation. nih.gov This is often addressed by generating Cu(I) in situ from a stable Cu(II) salt (like CuSO₄) using a reducing agent, most commonly sodium ascorbate. lumiprobe.comnih.gov Furthermore, specialized ligands, such as tris(triazolylmethyl)amine (TTA) derivatives, are crucial. These ligands stabilize the Cu(I) catalyst, prevent its oxidation, and protect the biomolecule from potential damage induced by copper ions. researchgate.netuci.edu The resulting triazole ring is exceptionally stable and is considered an excellent mimic of the natural peptide bond, making it a robust linker in bioconjugates. bachem.com

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To address the primary drawback of CuAAC—the potential cytotoxicity of the copper catalyst—the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. nih.gov This reaction proceeds without the need for a metal catalyst. bachem.com The key to SPAAC is the use of a strained cyclooctyne (B158145), a highly reactive alkyne incorporated into an eight-membered ring. nih.gov The significant ring strain of the cyclooctyne dramatically lowers the activation energy of the cycloaddition with an azide, allowing the reaction to proceed rapidly at physiological temperatures. nih.gov

While SPAAC avoids copper-induced toxicity, its reaction rates are generally slower than those of CuAAC. nih.govcpcscientific.com Research has focused on developing more reactive cyclooctynes, such as dibenzocyclooctyne (DIBO) and its derivatives, to accelerate the reaction. bachem.com Micellar catalysis has also been explored as a method to enhance SPAAC reaction rates, with observed rate enhancements of up to 179-fold for certain hydrophobic reagents. cpcscientific.com SPAAC has become a vital tool for labeling proteins and other molecules in living cells and organisms where the introduction of a copper catalyst is undesirable. springernature.com

Applications of 2-(Fmoc-amino)-4-pentynoic acid in Bioconjugation

The utility of this compound, also known as Fmoc-L-propargylglycine (Fmoc-Pra-OH), stems from its straightforward integration into peptide structures using automated solid-phase peptide synthesis (SPPS). sigmaaldrich.comnih.gov Once incorporated, the peptide is endowed with a terminal alkyne group, ready for highly specific conjugation reactions via click chemistry.

Peptide-Peptide Ligation and Macrocyclization

A significant application of this compound is in the synthesis of cyclic peptides. nih.gov Peptide macrocyclization is a key strategy to improve the stability, binding affinity, and therapeutic potential of peptides by constraining their conformation. nih.gov In a typical strategy, two unnatural amino acids, one containing a terminal alkyne (like propargylglycine) and another containing an azide (like azidolysine), are incorporated into a linear peptide sequence during SPPS. nih.govnih.gov

The on-resin CuAAC reaction is then used to "click" the two side chains together, forming a stable triazole bridge and cyclizing the peptide. nih.govnih.gov Research has shown that the conditions of this on-resin cyclization can be optimized to favor the formation of the desired monomeric cyclic peptide over dimeric or multimeric byproducts. Key factors influencing the outcome include the choice of catalyst, solvent, and the length of the peptide itself. nih.gov Studies have identified that piperidine (B6355638), a common reagent in Fmoc-SPPS, can coordinate with the copper catalyst to form clusters that effectively promote the formation of monomeric cyclic products. nih.gov

Table 1: Effect of Reaction Conditions on Monomeric CuAAC Cyclization Yield on Solid Support

| Catalyst (equiv.) | Base | Solvent | Monomer Yield (%) | Monomer:Dimer Ratio |

|---|---|---|---|---|

| CuI (1.5) | Piperidine (5) | DMF | 89.2 | 96:4 |

| CuI (1.5) | Piperidine (5) | NMP | 82.5 | 92:8 |

| CuI (1.5) | Piperidine (5) | DCM | 75.6 | 89:11 |

| CuSO₄/Ascorbate (1.5) | Piperidine (5) | DMF | 65.3 | 85:15 |

| [Cu₄I₄(pip)₄] (0.375) | - | DMF | 89.2 | 95:5 |

Data adapted from a study on the cyclization of a model peptide containing propargylglycine (B1618536) and azidolysine. nih.gov

Protein Modification and Functionalization

Peptides functionalized with this compound can act as probes for modifying larger proteins. bachem.com The strategy involves first synthesizing a peptide with a specific function (e.g., a targeting sequence or an inhibitor) and incorporating the alkyne handle. Separately, the target protein is modified to introduce an azide group. This can be achieved through various methods, including the enzymatic attachment of an azide-containing molecule to a specific recognition sequence genetically fused to the protein. springernature.com

Once both components are prepared, the alkyne-containing peptide is covalently attached to the azide-modified protein via CuAAC. lumiprobe.com This approach allows for the site-specific labeling of proteins with complex peptide-based tags, fluorescent dyes, or other functional molecules. springernature.com For example, libraries of alkyne-containing peptides have been used in target-guided synthesis, where a protein target itself catalyzes the click reaction between low-affinity fragments, leading to the formation of a single high-affinity bivalent ligand. This highlights the power of combining peptide synthesis with click chemistry for drug discovery and protein functionalization.

Conjugation to Other Biomolecules (e.g., Nucleic Acids, Carbohydrates)

The versatility of the alkyne handle introduced by this compound extends to the conjugation of peptides with other classes of biomolecules, notably nucleic acids and carbohydrates. nih.govnih.gov A prominent example is the ligation of peptides or peptide nucleic acids (PNAs) to DNA. nih.gov

In a demonstrated application, Fmoc-L-propargylglycine was used to synthesize a PNA sequence containing an N-terminal alkyne. nih.gov This alkyne-modified PNA was then ligated to a 3'-azide-modified DNA strand in the presence of a longer DNA template strand. The copper-catalyzed click reaction proceeded efficiently and was highly sequence-specific, successfully forming a stable PNA-DNA conjugate. nih.gov This method is capable of discriminating between DNA templates that differ by even a single nucleotide, showcasing its precision for applications in diagnostics and the construction of novel nanomaterials. nih.gov Similarly, peptides containing this alkyne handle can be conjugated to azide-modified carbohydrates, a strategy used to create synthetic glycopeptides for immunological studies and vaccine development. nih.gov

Table 2: Compound Names

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | Fmoc-L-propargylglycine; Fmoc-Pra-OH |

| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | CuAAC |

| Strain-Promoted Azide-Alkyne Cycloaddition | SPAAC |

| Fluorenylmethyloxycarbonyl | Fmoc |

| Solid-Phase Peptide Synthesis | SPPS |

| Dibenzocyclooctyne | DIBO |

| Tris(triazolylmethyl)amine | TTA |

Expanding the Scope of Alkyne-Mediated Bioconjugations

The terminal alkyne group of this compound serves as a versatile handle for a variety of chemical transformations beyond the well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC). These alternative reactions expand the toolkit for bioconjugation, enabling the formation of different types of chemical linkages and facilitating novel strategies for labeling and assembling biomolecules. By moving beyond triazole formation, researchers can access unique structures and functionalities, further enhancing the utility of this unnatural amino acid in chemical biology and materials science. This expansion includes classical alkyne coupling reactions and the development of sophisticated sequential modification strategies.

While click chemistry is a dominant application, the terminal alkyne of molecules like this compound is amenable to other powerful coupling reactions. The Glaser-Hay coupling, a classic method for the oxidative homocoupling of terminal alkynes, has been adapted for bioconjugation purposes. nih.govnih.gov This reaction utilizes a copper(I) catalyst, often in the presence of a bidentate nitrogenous ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), to form a symmetric 1,3-diyne linkage. nih.govwikipedia.org The resulting carbon-carbon bond is stable under typical physiological conditions. nih.gov The adaptation of this reaction to aqueous environments at moderate temperatures has demonstrated its potential as a bioorthogonal conjugation tool. nih.gov

Research has focused on optimizing Glaser-Hay conditions to maximize coupling efficiency while minimizing potential protein degradation, which can occur under extended reaction times. nih.gov These efforts have led to the identification of improved conditions, such as adjusting the pH or modifying the ligand, that allow for faster conjugations. nih.gov

Beyond homocoupling, other alkyne-mediated reactions have been explored. The Cadiot–Chodkiewicz coupling, which joins a terminal alkyne with a 1-haloalkyne, offers a pathway for heterocoupling, further diversifying the types of molecules that can be conjugated. rsc.org These reactions collectively broaden the chemical space accessible for modifying peptides and proteins site-specifically incorporating alkyne-bearing amino acids.

Table 1: Comparison of Alkyne-Mediated Coupling Reactions

| Reaction | Reactants | Catalyst/Reagents | Product Linkage | Key Features |

| Glaser-Hay Coupling | Two terminal alkynes | Copper(I) salt (e.g., CuCl), bidentate ligand (e.g., TMEDA), oxidant (e.g., O2) | 1,3-Diyne | Forms a symmetric, stable C-C bond; adapted for bioorthogonal applications. nih.govwikipedia.org |

| Eglinton Reaction | Two terminal alkynes | Copper(II) salt (e.g., Cupric Acetate), pyridine | 1,3-Diyne | A variation of Glaser coupling using a stoichiometric amount of Cu(II). wikipedia.org |

| Cadiot-Chodkiewicz Coupling | Terminal alkyne and a 1-haloalkyne | Copper(I) salt, amine base | Asymmetric 1,3-Diyne | Allows for the coupling of two different alkyne-containing fragments. rsc.org |

The unique reactivity of the alkyne group in this compound allows for its participation in sequential bioconjugation strategies. These strategies involve the stepwise labeling of a biomolecule with multiple probes, enabling more complex studies of biological systems. researchgate.net A key requirement for such strategies is the use of mutually orthogonal reactions—reactions that proceed under distinct conditions without interfering with each other. researchgate.net

One pioneering approach involves the sequential use of different types of click reactions. For instance, a biomolecule containing two distinct alkyne handles can be labeled in a stepwise manner. A highly reactive alkyne, such as a cyclooctyne, can first be labeled via a strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a metal catalyst. Subsequently, a terminal alkyne, introduced via an amino acid like this compound, can be modified using the copper-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net This sequence allows for the controlled dual labeling of peptides and proteins. researchgate.net

Researchers have developed specific protocols, such as the Bioorthogonal Labeling Imaging Sequential Strategy (BLISS), to visualize multiple components in living organisms. researchgate.net This particular strategy has been used to track the incorporation of different lignin (B12514952) precursors in plants by combining strain-promoted and copper-catalyzed click reactions. researchgate.net The ability to perform sequential labeling opens up possibilities for studying dynamic processes and the interplay between different biomolecules in their native environment.

Table 2: Example of a Sequential Labeling Strategy

| Step | Reaction Type | Reactive Groups | Catalyst | Purpose |

| 1 | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Cyclooctyne on biomolecule + Azide-Probe 1 | None (Strain-promoted) | First, selective labeling of the more reactive alkyne without metal catalyst. researchgate.net |

| 2 | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne on biomolecule + Azide-Probe 2 | Copper(I) | Second, labeling of the terminal alkyne handle. researchgate.net |

Advanced Research Applications and Methodologies

Development of Chemical Probes and Tags

The terminal alkyne of 2-(Fmoc-amino)-4-pentynoic acid is bio-inert until it is selectively reacted with an azide-containing molecule. This orthogonality allows for the precise chemical modification of peptides in complex biological environments. iris-biotech.delumiprobe.com

Fluorescent Labeling of Proteins and Peptides

A primary application of this compound is in the creation of fluorescently labeled peptides and proteins. bachem.com The process begins with the incorporation of this unnatural amino acid into a specific site within a peptide sequence during SPPS. chemimpex.com Following synthesis and purification, the alkyne-modified peptide is subjected to a CuAAC reaction with a fluorescent dye that has been functionalized with an azide (B81097) group (e.g., an azide derivative of fluorescein, rhodamine, or cyanine). nih.govmedchemexpress.com

This "click" ligation is highly efficient and specific, creating a stable triazole linkage between the peptide and the fluorophore under mild, aqueous conditions. lumiprobe.comfrontiersin.org The result is a precisely labeled probe that can be used to study protein localization, trafficking, and interactions within living cells using advanced microscopy techniques like STED nanoscopy. nih.gov This method overcomes the limitations of bulkier genetic tags like GFP, which can sometimes interfere with the natural function of the protein under investigation. nih.gov

Photoaffinity Labeling and Crosslinking

Photoaffinity labeling (PAL) is a powerful technique used to identify and map the direct interaction partners of a small molecule or peptide. nih.gov this compound plays a crucial role in modern PAL strategies by providing a bioorthogonal handle for detection and enrichment. nih.gov In this approach, a bifunctional probe is synthesized. Such a probe contains two key unnatural amino acids: one with a photoreactive group (such as a diazirine or benzophenone) and a second being this compound, which provides the alkyne handle. nih.govresearchgate.net

The general workflow for using such a probe is as follows:

Incubation: The bifunctional peptide probe is incubated with a complex biological sample, such as a cell lysate or live cells, allowing it to bind to its target protein.

Photo-Crosslinking: The sample is irradiated with UV light of a specific wavelength. This activates the photoreactive group, causing it to form a highly reactive intermediate (e.g., a carbene) that covalently bonds to nearby amino acid residues of the interacting protein. nih.govnih.gov

Lysis and Ligation: The cells are lysed (if the experiment was performed in vivo), and the alkyne handle on the now cross-linked probe is used to "click" on a reporter tag, most commonly Biotin-Azide. nih.gov

Enrichment and Analysis: The biotinylated protein complexes are captured and purified using streptavidin-coated beads. The enriched proteins are then identified using mass spectrometry, revealing the identity of the direct binding partners of the peptide probe. nih.govresearchgate.net

This click-chemistry-enabled approach provides a significant advantage over traditional methods by reducing background noise and allowing for the efficient identification of specific interactions in complex proteomes. st-andrews.ac.uk

Engineering of Protein Structure and Function

Beyond tagging and labeling, the unique reactivity of this compound is harnessed to engineer the physical structure of peptides, thereby influencing their biological function.

Protein Stapling and Conformational Constraints

Peptides often adopt specific secondary structures, such as α-helices, to bind to their biological targets. However, short, linear peptides are often conformationally flexible in solution and susceptible to degradation by proteases. Peptide stapling is a strategy used to lock a peptide into its bioactive conformation, enhancing its stability and cell permeability. cam.ac.uk

The azide-alkyne cycloaddition is a premier method for creating these structural constraints. nih.govexplorationpub.com In this technique, two unnatural amino acids are incorporated into a peptide chain during SPPS: this compound (providing the alkyne) and an azide-containing amino acid (e.g., Fmoc-Azido-L-alanine). These are typically placed at positions i and i+4 or i and i+7 to stabilize an α-helical turn. An intramolecular, copper-catalyzed click reaction is then performed to create a covalent triazole bridge that "staples" the peptide, enforcing the desired helical structure. nih.govresearchgate.net This approach has been used to create robust peptides that can effectively target challenging protein-protein interactions. explorationpub.com

| Stapling Position | Amino Acid 1 | Amino Acid 2 | Reaction Type | Linkage Formed | Desired Outcome |

| i, i+7 | Azide-containing AA | Alkyne-containing AA (from this compound) | Intramolecular CuAAC | Bis-triazole | Stabilized α-helix |

| i, i+4 | Azide-containing AA | Alkyne-containing AA (from this compound) | Intramolecular CuAAC | Triazole | Stabilized α-helix |

Modulating Enzyme Activity and Binding

The incorporation of this compound can directly modulate a peptide's interaction with enzymes and other proteins. The propargylglycine (B1618536) residue itself is known to be a mechanism-based inactivator, or suicide inhibitor, of several pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes, such as cystathionine (B15957) γ-lyase and proline dehydrogenase. nih.govsigmaaldrich.comwikipedia.org When positioned within the recognition sequence of a peptide targeting a specific enzyme, it can lead to irreversible inhibition, a highly sought-after property in drug development. nih.gov

Biomedical and Therapeutic Applications

The advanced chemical methodologies enabled by this compound have significant translational potential in medicine. chemimpex.com Peptides engineered using this compound are being explored for a range of diagnostic and therapeutic purposes. nih.gov

Stapled peptides created via azide-alkyne cycloaddition are being developed as a new class of drugs. By stabilizing the α-helical structures crucial for mediating PPIs, these agents can disrupt disease-relevant interactions. For example, stapled peptides have been designed to inhibit the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor, and to target oncogenic pathways inside cancer cells. explorationpub.com The enhanced proteolytic resistance and cell permeability of stapled peptides make them more viable as therapeutic agents. cam.ac.uk

The intrinsic enzyme-inhibiting properties of the propargylglycine moiety have also been leveraged. For instance, N-propargylglycine has demonstrated anticancer activity through its inhibition of proline dehydrogenase, an enzyme implicated in cancer cell metabolism. nih.gov Peptides incorporating this residue could offer a way to deliver this inhibitory function with greater specificity to target tissues.

Finally, the ability to create highly stable and specific peptide-based molecules opens doors to new antimicrobial agents and other targeted therapies. qyaobio.comgoogle.com The metabolic stability conferred by the triazole linkage, combined with the ability to fine-tune binding interactions, makes peptides synthesized with this compound a promising platform for the development of next-generation therapeutics. bachem.comnih.gov

| Application Area | Methodology | Key Feature | Therapeutic/Diagnostic Goal |

| Oncology | Peptide Stapling | Inhibition of protein-protein interactions (e.g., p53/MDM2) | Restore tumor suppressor function |

| Oncology | Enzyme Inhibition | Irreversible inhibition of proline dehydrogenase | Disrupt cancer cell metabolism |

| Infectious Disease | Peptide Stapling | Block viral entry (e.g., SARS-CoV-2/ACE2) | Antiviral therapy |

| Infectious Disease | Peptidomimetics | Creation of stable antimicrobial peptides | New antibiotics |

| Neurology | Enzyme Inhibition | Targeted inhibition of cholinesterases | Alzheimer's disease treatment (proof-of-concept) |

| Diagnostics | Fluorescent Labeling | Site-specific attachment of imaging agents | In vivo imaging and tracking of biological processes |

Development of Peptide-Based Therapeutics

The field of peptide-based therapeutics has seen significant growth, with peptides being explored for a wide range of diseases including cancer, metabolic disorders, and infectious diseases. nih.gov The success of these therapeutics is often dependent on overcoming challenges such as proteolytic degradation and poor stability. nih.gov The incorporation of non-natural amino acids like this compound into peptide sequences is a key strategy to address these limitations.

The fluorenylmethyloxycarbonyl (Fmoc) protecting group is central to modern solid-phase peptide synthesis (SPPS), the predominant method for producing synthetic peptides. nih.govaltabioscience.com Fmoc-SPPS allows for the assembly of peptides in a stepwise manner on a solid support. altabioscience.com The use of Fmoc-protected amino acids, including specialized derivatives like this compound, enables the precise incorporation of desired residues into the peptide chain. nih.gov

The terminal alkyne group of this compound provides a versatile handle for post-synthesis modifications. Through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), various functionalities can be attached to the peptide. This allows for the creation of peptide-drug conjugates, the attachment of imaging agents, or the development of cyclized peptides with enhanced stability and activity.

Table 1: Key Features of this compound in Peptide Synthesis

| Feature | Description | Relevance in Peptide Therapeutics |

| Fmoc Protecting Group | Protects the alpha-amino group during peptide synthesis, preventing unwanted side reactions. altabioscience.com | Enables the controlled, stepwise assembly of peptide chains in Fmoc-SPPS. nih.govaltabioscience.com |

| Terminal Alkyne Group | A reactive functional group that can participate in click chemistry reactions. | Allows for the site-specific modification of peptides to attach drugs, imaging agents, or other molecules. |

| Non-natural Amino Acid | An amino acid not found in the 20 common proteinogenic amino acids. | Can enhance peptide stability against enzymatic degradation and improve pharmacokinetic properties. nih.gov |

Antibody-Drug Conjugates (ADCs) and Targeted Delivery

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of an antibody with the potency of a cytotoxic drug. nih.gov The site-specific incorporation of non-natural amino acids with bioorthogonal functional groups, such as the alkyne group in this compound, is a key strategy for producing homogeneous and well-defined ADCs. nih.gov

By incorporating this compound into the antibody structure, a specific site for drug conjugation is created. The alkyne group can then be reacted with an azide-modified drug molecule via click chemistry. This approach allows for precise control over the drug-to-antibody ratio (DAR) and the location of the drug on the antibody, which are critical factors for the efficacy and safety of the ADC.

Furthermore, the principles of targeted delivery extend beyond ADCs. Peptides containing this compound can be used to target specific cells or tissues. The alkyne handle allows for the attachment of various payloads, including small molecule drugs, creating a targeted delivery system. mdpi.com This strategy aims to increase the therapeutic index of the drug by concentrating it at the site of action and minimizing off-target effects. mdpi.com

Imaging and Diagnostic Tools

The development of advanced imaging and diagnostic tools is crucial for early disease detection and monitoring treatment response. Radiolabeled amino acids are an important class of imaging agents for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.gov

The alkyne functionality of this compound provides a convenient site for the attachment of imaging probes. For example, an azide-containing chelator for a radionuclide can be "clicked" onto a peptide or other targeting molecule that incorporates this amino acid. This allows for the creation of highly specific molecular imaging agents. These agents can be designed to bind to biomarkers that are overexpressed in certain diseases, such as cancer, enabling their visualization through imaging techniques. nih.gov

Material Science and Nanotechnology Applications

The versatility of this compound extends beyond biomedical applications into the realm of material science and nanotechnology.

Surface Modification and Immobilization

The ability to modify surfaces with biological molecules is essential for a wide range of applications, from biosensors to biocompatible materials. mdpi.com The alkyne group of this compound allows for its covalent attachment to azide-functionalized surfaces via click chemistry. This provides a stable and oriented immobilization of the molecule.

For instance, peptides containing this amino acid can be immobilized on sensor chips for surface plasmon resonance (SPR) studies to analyze biomolecular interactions. nih.gov This method allows for the presentation of the peptide in a controlled manner, facilitating the study of its binding to target proteins or other molecules. nih.gov The Fmoc group can be removed after immobilization to expose the amine for further modifications or to mimic the N-terminus of a protein.

Creation of Novel Biomaterials

Self-assembling peptides are a class of biomaterials with significant potential in tissue engineering, drug delivery, and regenerative medicine. The incorporation of non-natural amino acids like this compound can influence the self-assembly process and introduce new functionalities into the resulting biomaterials.

The alkyne group can serve as a point for cross-linking the self-assembled structures, thereby enhancing their mechanical properties and stability. Furthermore, it allows for the functionalization of the biomaterial with bioactive molecules, such as growth factors or drugs, to create a more dynamic and responsive scaffold. The Fmoc group itself, with its aromatic nature, can contribute to the self-assembly process through π-π stacking interactions. PEGylated Fmoc-amino acid conjugates have been shown to form effective nanocarriers for improved drug delivery, highlighting the role of the Fmoc motif in the formation of these nanostructures. nih.gov

Future Directions and Emerging Trends

Advancements in Unnatural Amino Acid Synthesis and Incorporation Techniques

The synthesis of peptides, especially those containing unnatural amino acids, is a cornerstone of modern chemical and pharmaceutical research. openaccessjournals.com The primary method for incorporating building blocks like 2-(Fmoc-amino)-4-pentynoic acid is Fmoc solid-phase peptide synthesis (SPPS). asm.orgaltabioscience.com This technique involves the stepwise addition of amino acids to a growing chain anchored on a solid resin support. openaccessjournals.comasm.org The Fmoc group protects the amino terminus, preventing unwanted polymerization, and is cleaved at each step before the next amino acid is added. altabioscience.com

Recent advancements in SPPS technology are focused on improving efficiency, yield, and the ability to synthesize increasingly complex and longer peptides, including those over 160 amino acids. asm.org Key trends include:

Improved Coupling Reagents: The development of more efficient coupling reagents is crucial for forming amide bonds, particularly when sterically hindered or unusual amino acids are involved. bioengineer.org

Automated Synthesis: The automation of SPPS has significantly increased the speed and throughput of peptide synthesis, with modern flow-based systems capable of adding an amino acid in minutes. asm.org

Novel Protecting Groups: While the standard tert-butyl (tBu) based side-chain protecting groups are widely used, research continues into new protecting groups to overcome specific challenges, such as aspartimide formation or side reactions with sensitive residues like arginine and cysteine. nih.govpeptide.com

Purity of Building Blocks: The success of SPPS is highly dependent on the purity of the Fmoc-amino acid building blocks. Industrial-scale production has led to high-quality, readily available standard amino acids, and ensuring this quality for unnatural variants is critical for clean synthesis. nih.gov

The incorporation of this compound is compatible with standard Fmoc-SPPS protocols, allowing for the precise placement of an alkyne functionality within a peptide sequence. nih.gov This strategic placement is fundamental to its application in bioorthogonal chemistry and the generation of functionalized peptides.

Expanding the Bioorthogonal Reaction Toolbox

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes. nih.govwebsite-files.com The terminal alkyne of this compound is a key player in one of the most prominent classes of bioorthogonal reactions: the azide-alkyne cycloaddition. nih.gov

Emerging trends in this area include:

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction between an azide (B81097) and a strained cyclooctyne (B158145) is a cornerstone of bioorthogonal chemistry because it does not require a toxic copper catalyst, making it ideal for in vivo applications. nih.govreading.ac.uk The alkyne on the peptide serves as a versatile reaction partner for various azide-modified molecules, such as fluorescent dyes, imaging agents, or drug payloads. aip.org

Tetrazine Ligation: This is currently the fastest known bioorthogonal reaction, occurring between a strained alkene or alkyne (like a trans-cyclooctene, TCO) and a tetrazine. nih.govacs.org While the terminal alkyne of this compound is not strained, it can be modified or used in concert with other strategies that leverage this rapid chemistry. The development of new, more stable tetrazine derivatives is an active area of research. reading.ac.uk

Mutually Orthogonal Reactions: A significant goal is to develop multiple bioorthogonal reactions that can be performed simultaneously in the same biological system without cross-reacting. nih.gov This would allow for the independent labeling and tracking of multiple biomolecules. For example, a peptide containing an alkyne could be labeled via SPAAC, while another molecule is targeted using a different orthogonal reaction, like a tetrazine ligation.

The ability to incorporate an alkyne handle into a peptide sequence via this compound provides a direct entry point into this expanding chemical toolbox, enabling a wide range of applications in labeling, imaging, and drug delivery. website-files.com

In Vivo Applications and Translational Research

A major driving force in peptide research is the translation of these molecules from the lab to clinical and diagnostic applications. The incorporation of bioorthogonal handles like the alkyne from this compound is critical for this endeavor.

Key areas of progress include:

In Vivo Imaging: Bioorthogonal reactions are increasingly used for in vivo imaging in animal models. acs.orgresearchgate.net A common strategy involves two steps: first, a peptide containing a bioorthogonal handle (like an alkyne) is administered and allowed to bind to its biological target. Second, a probe molecule (e.g., a near-infrared fluorescent dye or a PET imaging agent) carrying the complementary reactive group (an azide) is administered, which then selectively "clicks" onto the peptide at the target site. nih.gov This "pre-targeting" approach can improve image contrast and reduce background signal.

Targeted Drug Delivery: The same pre-targeting strategy can be used to deliver therapeutics. A peptide designed to bind to a specific tissue, such as a tumor, can be functionalized with an alkyne. A subsequent dose of an azide-modified drug will then concentrate the therapeutic agent at the desired location.

Tracking Therapeutic Cells: Bioorthogonal chemistry can be used to label cells ex vivo before they are infused into a patient for cell-based therapies. For instance, T-cells can be tagged with an azide, and their location and persistence in vivo can be monitored by administering a complementary alkyne-bearing imaging agent. researchgate.net

While promising, in vivo applications face challenges such as ensuring the stability of the reagents and optimizing reaction kinetics in a complex biological environment. reading.ac.uk The development of faster and more robust bioorthogonal reactions is a key focus for advancing translational research. acs.org

Computational Design and Predictive Modeling for Functionalized Peptides and Proteins

Computational methods are becoming indispensable for modern peptide research, accelerating the design and optimization of peptides with novel functions. byu.edu These tools are increasingly capable of handling non-canonical amino acids like this compound.

Emerging trends in this domain include:

Structure Prediction: accurately predicting the three-dimensional structure of peptides, especially cyclic peptides and those containing unnatural amino acids, is a significant challenge. youtube.com New deep learning models like NCPepFold are being developed specifically to predict the structures of non-canonical peptides, integrating information at both the residue and atomic levels. biorxiv.org

Binding Affinity Prediction: Machine learning models are being trained to predict the binding affinity between a peptide and its protein target. nih.govplos.org Recently, such models have been extended to peptides containing non-canonical amino acids, which is crucial for designing high-affinity binders for therapeutic or diagnostic purposes. nih.govbiorxiv.org

Molecular Dynamics (MD) Simulations: MD simulations are used to study the dynamic behavior of peptides in solution, including their folding, conformational flexibility, and interactions with target proteins. nih.gov These simulations can provide insights into how the incorporation of an unnatural amino acid affects the peptide's structure and stability. nih.govresearchgate.net

These computational tools allow researchers to virtually screen large libraries of peptide sequences, including those with strategically placed functional groups like the alkyne from this compound. This rational design process can significantly reduce the experimental effort required to develop peptides with desired properties, such as high binding affinity for a disease target or optimal positioning of a bioorthogonal handle for subsequent chemical modification. youtube.comnih.gov

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 191215-87-9 |

| Molecular Formula | C₂₀H₁₇NO₄ |

| Molecular Weight | 335.35 g/mol |

| IUPAC Name | 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)pent-4-ynoic acid |

| Synonyms | Fmoc-L-propargylglycine, Fmoc-Pra-OH |

Data sourced from multiple chemical suppliers.

常见问题

Q. What is the role of 2-(Fmoc-amino)-4-pentynoic acid in solid-phase peptide synthesis (SPPS)?

this compound is a non-natural amino acid derivative used to introduce alkyne-functionalized side chains into peptides. The Fmoc (9-fluorenylmethyloxycarbonyl) group acts as a temporary protecting group for the α-amino group during SPPS, enabling stepwise elongation of the peptide chain. The terminal alkyne group (C≡C) allows post-synthetic modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key reaction in click chemistry for bioconjugation or structural diversification .

Q. Methodological Insight :

Q. How is this compound purified after synthesis?

Purification typically involves:

Crude Isolation : Precipitate the compound in cold methyl tert-butyl ether (MTBE) after cleavage from the resin.

Chromatography : Use reversed-phase HPLC (C18 column) with a water/acetonitrile gradient (0.1% TFA as ion-pairing agent) to separate impurities .

Lyophilization : Freeze-dry fractions to obtain the pure product.

Q. Key Data :

- Solubility : Soluble in DMF, DMSO, and acetonitrile; poorly soluble in water or ethers .

- Storage : Store at 2–8°C under inert gas to prevent oxidation of the alkyne group .

Advanced Research Questions

Q. How can researchers optimize CuAAC reactions involving this compound to minimize side reactions?

Challenges : Competing side reactions include alkyne oxidation or copper-induced desulfurization. Optimization Strategies :

- Catalyst System : Use Cu(I) sources (e.g., CuBr) with TBTA (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) to stabilize the catalyst and reduce oxidative damage .

- Reaction Conditions : Maintain pH 7–8 (buffered with sodium ascorbate) and temperatures below 37°C to preserve peptide integrity .

- Monitoring : Analyze reaction progress via MALDI-TOF MS or LC-MS to detect incomplete cycloaddition or byproducts .

Case Study : In a 2014 study, alkyne-PEG-peptide conjugates synthesized using this compound achieved >95% conversion when Cu(I) concentrations were kept below 1 mM .

Q. What analytical methods are critical for characterizing this compound derivatives?

Essential Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm alkyne proton (δ ~2.5 ppm) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .

- Mass Spectrometry : HRMS (ESI or MALDI) to verify molecular weight (e.g., [M+H]⁺ for C₂₀H₁₇NO₄: 336.1234) .

- FT-IR : Alkyne C≡C stretch (~2100–2260 cm⁻¹) and Fmoc carbonyl (1690–1730 cm⁻¹) .

Data Contradiction Note : Discrepancies in alkyne reactivity between solution-phase and solid-phase reactions may arise due to steric hindrance on resin-bound peptides. Adjust equivalents of azide reagents accordingly .

Q. How can researchers mitigate racemization during incorporation of this compound into peptides?

Racemization Risk : Elevated during repeated piperidine treatments or prolonged coupling steps. Preventive Measures :

- Low-Temperature Coupling : Perform reactions at 0–4°C in DMF to slow base-induced racemization .

- Short Deprotection Times : Limit piperidine exposure to ≤10 min per cycle .

- Additives : Use 0.1 M HOBt in DMF to suppress racemization during activation .

Validation : Monitor enantiomeric purity via chiral HPLC or Marfey’s reagent derivatization .

Q. What are the safety considerations for handling this compound in the lab?

Hazard Profile :

Q. Emergency Protocols :

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

- First Aid : For ingestion, seek immediate medical attention; do not induce vomiting .

Q. How does the alkyne group in this compound influence peptide stability under physiological conditions?

Stability Challenges : Alkynes are susceptible to oxidation by reactive oxygen species (ROS) in biological systems. Mitigation Strategies :

- PEGylation : Attach polyethylene glycol (PEG) spacers to shield the alkyne .

- Pro-Drug Design : Mask the alkyne with photolabile or enzyme-cleavable protecting groups for controlled activation .

Experimental Evidence : In vitro studies show PEGylated derivatives retain >80% stability in serum after 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。